(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

説明

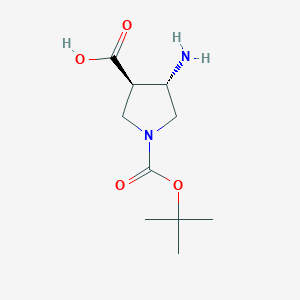

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine ring, an amino group, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from simple precursors such as pyrrolidine

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to achieve the desired product.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants; conditions include mild temperatures and controlled pH.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation; conditions involve anhydrous solvents and low temperatures.

Substitution: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl); conditions include room temperature or slightly elevated temperatures.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acid derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Deprotection of the Boc group leading to free amino groups.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHNO

- CAS Number : 1365887-58-6

- Molecular Weight : 230.26 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.

Medicinal Chemistry

Boc-4-aminopyrrolidine is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural properties allow for the modification of biological activity through the introduction of different substituents.

- Case Study : Research has demonstrated its potential in synthesizing inhibitors for enzymes involved in metabolic pathways, which could lead to novel treatments for conditions like obesity and diabetes.

Asymmetric Synthesis

This compound plays a significant role in asymmetric synthesis, where it can be used to produce other chiral compounds with high enantioselectivity. The presence of the Boc group allows for selective reactions that can yield desired stereoisomers.

- Application Example : In studies focusing on the synthesis of chiral amines, Boc-4-aminopyrrolidine has been employed as a chiral auxiliary, facilitating the formation of complex molecules with specific stereochemistry.

Peptide Synthesis

In peptide chemistry, Boc-4-aminopyrrolidine can be incorporated into peptide sequences due to its amino acid-like structure. The Boc protecting group is easily removable under mild acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS).

- Research Insight : Its incorporation into peptide chains has been shown to enhance the stability and bioavailability of therapeutic peptides, particularly those designed for targeted drug delivery systems.

Data Table: Overview of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Development of enzyme inhibitors |

| Asymmetric Synthesis | Chiral auxiliary for producing enantiomerically pure compounds | Synthesis of chiral amines |

| Peptide Synthesis | Building block for peptides with removable protecting groups | Enhanced stability in therapeutic peptides |

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

類似化合物との比較

Pyrrolidine-3-carboxylic acid: Lacks the amino and Boc groups.

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine: Lacks the carboxylic acid group.

1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the amino group.

Uniqueness: (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of all three functional groups (amino, carboxylic acid, and Boc), which allows for a wide range of chemical transformations and applications.

生物活性

The compound (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid , often referred to in the literature as A-87380, is a β-amino acid derivative that has garnered interest for its potential biological activities, particularly as a neuraminidase inhibitor. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 1022164-11-9

The structure of the compound includes a pyrrolidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which influences its biological properties.

Neuraminidase Inhibition

Research indicates that this compound exhibits moderate activity as a neuraminidase inhibitor. A study reported an IC50 value of 50 μM , suggesting its potential use in antiviral therapies targeting influenza viruses. This compound belongs to a class of β-amino acid heterocycles that have shown promise in combating viral infections .

Antiviral Activity

The compound has also been evaluated for its antiviral properties against various pathogens. In particular, it has demonstrated activity against the tobacco mosaic virus (TMV). Comparative studies showed that derivatives of this compound exhibited higher antiviral activities than some commercial agents, indicating its potential as a lead compound for further development .

Case Studies and Research Findings

- Study on Neuraminidase Inhibitors :

- Antiviral Mechanisms :

Summary of Biological Activities

| Activity Type | Compound | IC50 Value | Notes |

|---|---|---|---|

| Neuraminidase Inhibition | A-87380 | 50 μM | Moderate activity against influenza virus |

| Antiviral Activity | A-87380 | N/A | Effective against tobacco mosaic virus |

特性

IUPAC Name |

(3R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQJCAMJAGJCSX-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654412 | |

| Record name | (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365887-58-6 | |

| Record name | (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。